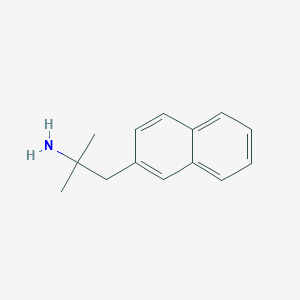

2-Methyl-1-(naphthalen-2-YL)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-naphthalen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSKTCTZFQZRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572067 | |

| Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198226-63-0 | |

| Record name | α,α-Dimethyl-2-naphthaleneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198226-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1-Dimethyl-2-(naphthalen-2-yl)ethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198226630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1-Dimethyl-2-(naphthalen-2-yl)ethyl]amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CL5D8DU8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-(naphthalen-2-YL)propan-2-amine is a naphthalene derivative of interest in medicinal chemistry and drug development.[1] As a research chemical, a thorough understanding of its physical properties is a critical prerequisite for formulation development, quality control, and regulatory assessment.[2][3] However, a comprehensive, publicly available dataset of its experimentally determined physicochemical properties is notably scarce. This guide addresses this gap not by presenting unavailable data, but by providing a robust, scientifically-grounded framework for the determination of these essential properties. Acting as a senior application scientist, this document outlines the predicted properties based on chemical structure and details the authoritative, state-of-the-art experimental methodologies required to elucidate the compound's true physical characteristics. It is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in established scientific principles.

Introduction and Molecular Structure

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), specifically a derivative of naphthalene.[1][4] Its structure features a naphthalene moiety fused to a propan-2-amine group, a configuration that suggests potential applications as a scaffold in the synthesis of pharmacologically active agents.[5][6] The physical properties of such a compound—including its melting point, solubility, and spectral characteristics—are dictated by its molecular structure and are fundamental to its handling, formulation, and mechanism of action in any potential therapeutic application.[7][8]

A precise characterization workflow is therefore not merely procedural, but essential for ensuring the reproducibility and validity of any subsequent research. This guide provides the technical protocols to achieve this characterization with high fidelity.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models and analysis of structural analogues provide a baseline for anticipated properties. These predictions are invaluable for designing experiments, such as selecting appropriate solvent systems or determining the temperature range for thermal analysis.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C₁₄H₁₇N | [9] |

| Molecular Weight | 199.3 g/mol | [9] |

| Monoisotopic Mass | 199.136099547 Da | [9][10] |

| pKa (strongest basic) | 9.88 ± 0.25 | [9] |

| XLogP3-AA | 3.8 | [10] |

| Topological Polar Surface Area | 26 Ų | [9] |

| Appearance | Likely a white to off-white solid | Based on parent naphthalene and similar derivatives[7][11] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers | Based on naphthalene's properties[8][11] |

Methodologies for Experimental Characterization

The following sections detail the necessary experimental protocols to accurately determine the physical properties of this compound.

Structural Elucidation and Verification

Before any physical property is measured, the identity and purity of the compound must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[12][13]

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14][15] For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: Will confirm the number of different kinds of protons and their neighboring environments. Key expected signals include those from the aromatic naphthalene ring, the methylene bridge (-CH₂-), and the two equivalent methyl groups (-CH₃).[12]

-

¹³C NMR: Will determine the number of unique carbon environments, including the distinct carbons of the naphthalene core and the aliphatic side chain.[14]

3.1.2 Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[16]

-

Protocol: A high-resolution mass spectrometer (e.g., Q-TOF) should be used to obtain an accurate mass measurement, confirming the molecular formula. The fragmentation pattern can help verify the connectivity of the naphthalene and propan-amine moieties.[13][17]

Thermal Analysis: Melting Point Determination

The melting point is a fundamental physical property that indicates purity. A sharp melting range is characteristic of a pure crystalline solid.[18]

-

Causality: Differential Scanning Calorimetry (DSC) is superior to traditional capillary methods as it provides a thermodynamic profile of the melting transition, yielding a precise onset temperature and enthalpy of fusion.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Data Analysis: The onset of the endothermic peak in the heat flow curve corresponds to the melting point.

Solubility Profiling

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.[21] The "shake-flask" method is the gold standard for determining equilibrium solubility.[3]

-

Causality: Determining solubility across a physiologically relevant pH range (1.2 to 6.8) is essential for predicting behavior in the gastrointestinal tract, as mandated by biopharmaceutics classification systems (BCS).[22][23]

Experimental Protocol for Equilibrium Solubility:

-

Media Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8.[22]

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate sealed vials. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[23]

-

Sample Processing: Withdraw an aliquot and separate the undissolved solid via centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating HPLC-UV method.

Integrated Characterization Workflow

A logical, sequential workflow ensures that each analytical step builds upon validated information from the previous one. This approach is fundamental to creating a trustworthy and comprehensive data package for any research compound.

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

While direct experimental data for this compound remains to be published, a complete and reliable physicochemical profile can be constructed by adhering to the rigorous, validated methodologies outlined in this guide. This systematic approach, grounded in the principles of analytical chemistry and pharmaceutical science, ensures the generation of high-quality, trustworthy data essential for advancing research and development. The protocols for structural verification, thermal analysis, and solubility profiling provide a comprehensive framework for any scientist tasked with the characterization of this, or similar, novel chemical entities.

References

- Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2012_3(4)/[9].pdf]([Link]9].pdf)

- Koch, A., & Griebler, C. (2005). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry.

- Pawar, S. V. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 8(2), 271-275. [Link]

- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

- Slideshare. (n.d.).

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

- University of Toronto. (n.d.). Experiment 1 - Melting Points. [Link]

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

- Salama, F., et al. (2017). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 603, A66. [Link]

- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. NCBI Bookshelf. [Link]

- Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry.

- ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. [Link]

- Slideshare. (2021). experiment (1)

- University of Calgary. (n.d.).

- International Journal of Research Publication and Reviews. (n.d.). A Comprehensive Review of Naphthalene and its Chemistry. [Link]

- Clarion University. (n.d.).

- Chemistry LibreTexts. (2022). 6.

- Wikipedia. (n.d.). Naphthalene. [Link]

- World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

- PubChem. (n.d.). (s)-N-methyl-1-(2-naphthyl)propan-2-amine. [Link]

- ResearchGate. (n.d.).

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

- TAPI. (n.d.). Solving solubility issues in modern APIs. [Link]

- World Health Organization. (2018).

- Pharmaffiliates. (n.d.). This compound. [Link]

- USP-NF. (2016). <1236> Solubility Measurements. [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. Naphthalene - Wikipedia [en.wikipedia.org]

- 5. ijrpr.com [ijrpr.com]

- 6. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 9. Page loading... [wap.guidechem.com]

- 10. (s)-N-methyl-1-(2-naphthyl)propan-2-amine | C14H17N | CID 129365748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. jchps.com [jchps.com]

- 13. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 22. who.int [who.int]

- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, a notable research chemical and versatile building block in medicinal chemistry. We will delve into its physicochemical properties, explore a robust synthetic pathway, detail methods for its analytical characterization, and discuss its potential applications, particularly as a scaffold in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a bulky naphthalene ring linked by a methylene bridge to a 2-amino-2-methylpropane (neopentylamine-like) moiety.[1] This unique structural arrangement, combining a lipophilic polycyclic aromatic system with a sterically hindered primary amine, imparts distinct chemical properties that make it a valuable intermediate.[1] The rigid naphthalene group can facilitate π-π stacking and hydrophobic interactions, crucial for molecular recognition processes, while the primary amine serves as a key functional handle for further synthetic elaboration.[1]

Below is the chemical structure of the molecule, rendered using the DOT language.

Caption: Chemical Structure of this compound.

A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 198226-63-0 | [3] |

| Molecular Formula | C₁₄H₁₇N | [2] |

| Molecular Weight | 199.3 g/mol | [2] |

| Physical Form | Solid | [N/A] |

| Boiling Point | 158-162 °C at 1.5 mmHg | [N/A] |

| Predicted pKa | 9.88 ± 0.25 | [2] |

| InChI Key | MUSKTCTZFQZRIL-UHFFFAOYSA-N | [2] |

Synthesis and Purification Protocol

The synthesis of 2-methyl-1-aryl-2-propanamine structures is a critical step in the development of various pharmaceutical agents, including β2-adrenergic receptor agonists.[4] A robust and scalable synthesis pathway is therefore of high interest. The following multi-step protocol is adapted from established methods for synthesizing this class of compounds, providing a reliable route from commercially available starting materials.[4]

The causality behind this synthetic route is logical: it begins by constructing the carbon skeleton via nucleophilic substitution, followed by a series of functional group transformations—hydrolysis of a nitrile to a carboxylic acid, rearrangement to an amine precursor, and final deprotection—to yield the target primary amine.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Methodology

Materials: 2-(Bromomethyl)naphthalene, Isobutyronitrile, Sodium Hydride (NaH), Tetrahydrofuran (THF), Potassium Hydroxide (KOH), Ethylene Glycol, Diphenylphosphoryl azide (DPPA), Benzyl Alcohol, Palladium on Carbon (10% Pd/C), Methanol, Diethyl Ether, Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄).

Protocol:

-

Step 1: Synthesis of 2-Methyl-2-(naphthalen-2-ylmethyl)propanenitrile

-

To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add dry THF and sodium hydride (1.1 eq).

-

Cool the suspension to 0 °C in an ice bath.

-

Add isobutyronitrile (1.2 eq) dropwise. The choice of a strong, non-nucleophilic base like NaH is critical to deprotonate the α-carbon of the nitrile without competing side reactions.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 2-(bromomethyl)naphthalene (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction cautiously with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.

-

-

Step 2: Synthesis of 2-Methyl-2-(naphthalen-2-ylmethyl)propanoic Acid

-

In a round-bottom flask, dissolve the crude nitrile from Step 1 in ethylene glycol.

-

Add potassium hydroxide (5.0 eq). The use of a high-boiling solvent like ethylene glycol allows the reaction to be heated sufficiently to drive the typically sluggish hydrolysis of the sterically hindered nitrile.

-

Heat the mixture to reflux (approx. 180-200 °C) for 24 hours.

-

Cool the reaction mixture, dilute with water, and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2 with concentrated HCl, which protonates the carboxylate to precipitate the desired carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

-

Step 3: Synthesis of Benzyl [2-methyl-1-(naphthalen-2-yl)propan-2-yl]carbamate

-

To a flask containing the carboxylic acid from Step 2, add toluene, triethylamine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.2 eq). DPPA is the reagent of choice for the Curtius rearrangement, as it allows for a one-pot conversion of the carboxylic acid to an isocyanate.

-

Heat the mixture to 80 °C for 2 hours.

-

Add benzyl alcohol (2.0 eq) and continue heating at 100 °C for 12 hours. The benzyl alcohol traps the in situ-generated isocyanate to form a stable benzyl carbamate (Cbz) protected amine. This protecting group is deliberately chosen for its stability and ease of removal in the final step.

-

Cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

-

-

Step 4: Synthesis of this compound

-

Dissolve the purified Cbz-protected amine from Step 3 in methanol.

-

Add 10% Palladium on Carbon (10% w/w) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir the reaction vigorously for 12-24 hours until TLC analysis indicates complete consumption of the starting material. Catalytic hydrogenation is a clean and efficient method for cleaving the Cbz group, yielding the desired primary amine with toluene and carbon dioxide as the only byproducts.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product.

-

Purification of the Final Compound

The crude product from Step 4 can be purified by one of the following methods:

-

Acid-Base Extraction: Dissolve the crude product in diethyl ether and extract with 1M HCl. The amine will move to the aqueous layer as its hydrochloride salt. Wash the aqueous layer with ether, then basify with NaOH to pH >12. Re-extract the free amine into fresh diethyl ether, dry over MgSO₄, and evaporate the solvent. This is a self-validating system; only basic compounds like the target amine will be isolated.

-

Column Chromatography: Use a silica gel column with a gradient eluent system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol containing a small amount of ammonium hydroxide (e.g., DCM:MeOH:NH₄OH 95:4.5:0.5) to prevent protonation and tailing on the acidic silica.

Analytical Characterization

A full analytical validation is essential to confirm the identity and purity of the synthesized compound. The expected results from standard spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (7H): A complex multiplet pattern between δ 7.4-8.0 ppm corresponding to the seven protons on the naphthalene ring.

-

Methylene Protons (-CH₂-) (2H): A singlet around δ 2.8-3.0 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.

-

Amine Protons (-NH₂) (2H): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and is D₂O exchangeable.

-

Methyl Protons (2 x -CH₃) (6H): A sharp singlet around δ 1.1-1.3 ppm, representing the six equivalent protons of the two methyl groups on the quaternary carbon.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Naphthalene Carbons (10C): Multiple signals in the aromatic region (δ 125-135 ppm).

-

Quaternary Amine Carbon (C-NH₂) (1C): A signal around δ 50-55 ppm.

-

Methylene Carbon (-CH₂-) (1C): A signal around δ 45-50 ppm.

-

Methyl Carbons (2C): A single signal around δ 25-30 ppm due to their equivalence.

-

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands confirming the key functional groups:

-

N-H Stretch: A medium to strong doublet or a broad band in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp absorptions in the 1500-1600 cm⁻¹ region.

-

N-H Bend: A medium to strong band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight plus a proton (199.3 + 1.008 ≈ 200.3).

Potential Applications in Drug Discovery

While this compound is primarily a research chemical, its structure is highly relevant to pharmaceutical development. The 2-methyl-1-aryl-2-propanamine motif is a known pharmacophore present in compounds designed as β2-adrenergic receptor agonists for treating respiratory conditions like asthma and COPD.[4]

Caption: Role as a versatile scaffold for creating diverse chemical libraries.

The naphthalene group can act as a bioisostere for other aromatic systems, offering a larger surface area for hydrophobic interactions within a receptor binding pocket. Researchers can leverage the primary amine as a versatile starting point for building a library of derivatives through reactions such as:

-

Amide or Sulfonamide formation: To probe for hydrogen bond donors and acceptors.

-

Reductive amination: To introduce secondary or tertiary amine functionalities with diverse substituents.

-

N-alkylation: To further explore the steric and electronic requirements of a binding site.

These new analogues could be screened for a variety of biological activities, including but not limited to anti-inflammatory, antimicrobial, and antineoplastic effects, areas where naphthalene derivatives have shown promise.[5][6][7]

Safety and Handling

As a research chemical, this compound must be handled with appropriate care in a controlled laboratory environment.

-

Signal Word: Danger

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

-

Precautions:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

- PubChem. (n.d.). (s)-N-methyl-1-(2-naphthyl)propan-2-amine.

- Chegg. (2017). Show how 2-methyl-1-propanamine can be synthesized from 2-propanol.

- Indian Journal of Chemistry. (n.d.). Short Communication.

- ResearchGate. (2019). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst.

- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Organic Syntheses. (n.d.). 6-Amino-3,4-dihydro-1(2H)-naphthalenone.

- ResearchGate. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

- NIST WebBook. (n.d.). 2-Propen-1-amine, 2-methyl-.

- Avicenna Journal of Pharmaceutical Research. (n.d.). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide.

- PubMed. (2007). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins.

- Nature. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.

- NIST WebBook. (n.d.). Naphthalene, 2-methyl-1-propyl-.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chiralen.com [chiralen.com]

- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1-(naphthalen-2-YL)propan-2-amine (CAS: 198226-63-0): A Research Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine (CAS Number: 198226-63-0), a naphthalene derivative with potential applications in research and drug discovery. While specific peer-reviewed literature on this compound is limited, this document consolidates available physicochemical data and provides expert insights into its potential synthesis, pharmacological relevance, and avenues for future investigation. By examining the broader class of naphthalene-containing compounds, we can infer and propose potential biological activities and research directions for this specific molecule. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction and Chemical Identity

This compound is an organic compound featuring a naphthalene moiety linked to a substituted propan-2-amine.[1][2] The naphthalene group, a bicyclic aromatic hydrocarbon, is a well-known pharmacophore present in numerous bioactive molecules and approved drugs.[2] Its rigid, planar structure and lipophilic nature often contribute to favorable interactions with biological targets. The presence of a primary amine group provides a site for potential salt formation to improve solubility and a handle for further chemical modifications.[2]

Currently, this compound is primarily available as a research chemical, and its biological properties have not been extensively characterized in publicly available literature.[3] This guide aims to bridge this knowledge gap by providing a scientifically grounded framework for its study.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and provides a baseline for its handling, storage, and initial experimental design.

| Property | Value | Source |

| CAS Number | 198226-63-0 | [1] |

| Molecular Formula | C14H17N | [1] |

| Molecular Weight | 199.3 g/mol | [1] |

| Appearance | Solid (predicted) | Not Available |

| Boiling Point | Not Available | |

| pKa (predicted) | 9.88 ± 0.25 | [1] |

| LogP (predicted) | 3.8 | [4] |

Proposed Synthesis Pathway

Step-by-Step Hypothetical Protocol:

-

Cyanation of 2-Bromonaphthalene: 2-Bromonaphthalene is reacted with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield 2-naphthylacetonitrile. This is a standard nucleophilic aromatic substitution reaction.

-

Alkylation of 2-Naphthylacetonitrile: The resulting nitrile is then deprotonated at the alpha-carbon using a strong base like sodium hydride (NaH), followed by quenching with an alkylating agent, in this case, methyl iodide (CH3I), to introduce the two methyl groups, yielding 2-methyl-3-(naphthalen-2-yl)propanenitrile. This step is repeated to achieve dimethylation.

-

Reduction of the Nitrile: The final step involves the reduction of the nitrile group to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF).

This proposed pathway is a logical and feasible approach to the synthesis of the target compound, providing a clear starting point for experimental validation.

Potential Pharmacological Profile and Therapeutic Applications

The pharmacological profile of this compound has not been empirically determined. However, by examining the activities of structurally related naphthalene derivatives, we can hypothesize potential areas of biological activity.

-

Antimicrobial Activity: Naphthalene derivatives have been reported to possess antibacterial and antifungal properties. The lipophilic naphthalene moiety can facilitate membrane disruption in microorganisms.[6]

-

Anti-inflammatory Effects: Several studies have demonstrated the anti-inflammatory potential of naphthalene-containing compounds.[7] The mechanism may involve the inhibition of inflammatory mediators.

-

Anticancer Properties: The Betti reaction, which can produce aminobenzylnaphthols, has been explored for generating compounds with cytotoxic activity against cancer cell lines.[8] The structural similarity suggests that this compound could be investigated as a scaffold for novel anticancer agents.

-

Neurological Activity: The structural resemblance to certain psychoactive compounds suggests potential interactions with receptors in the central nervous system. A patent for N-methyl-3-(naphthalenyloxy)-3-phenylpropanamine derivatives indicates their potential as serotonin and norepinephrine reuptake inhibitors.[9]

Proposed Experimental Workflow for Biological Screening

For researchers initiating studies on this compound, a tiered screening approach is recommended to efficiently identify its primary biological activities.

Detailed Protocol for Tier 1 Antimicrobial Screening (Broth Microdilution Assay):

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) to each well. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents an under-investigated molecule with a chemical structure that suggests potential for a range of biological activities. While specific data is currently lacking, this guide provides a solid foundation for initiating research into this compound. The proposed synthesis and experimental screening workflows offer a practical starting point for its chemical and biological characterization. Future research should focus on validating a synthetic route, conducting broad biological screening to identify its primary activities, and subsequently exploring its mechanism of action and potential for therapeutic development. The insights provided herein are intended to catalyze further investigation into this and other novel naphthalene derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

- Robertson, D. W., et al. (1990). U.S. Patent No. 4,956,388. Washington, DC: U.S.

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents. (n.d.).

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Nature.

- US5420362A - Synthesis of 2-methyl-1-naphthol - Google Patents. (n.d.).

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Nature.

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (2022). Molecules.

- (s)-N-methyl-1-(2-naphthyl)propan-2-amine | C14H17N | CID 129365748 - PubChem. (n.d.).

- Chemical Name : this compound | Pharmaffiliates. (n.d.).

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - Semantic Scholar. (2023).

- In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents - Redalyc. (n.d.).

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities - ResearchGate. (2003).

- Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC - PubMed Central. (n.d.).

- HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2... - NCBI. (n.d.).

- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (2005). Agency for Toxic Substances and Disease Registry (US).

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (s)-N-methyl-1-(2-naphthyl)propan-2-amine | C14H17N | CID 129365748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction to 2-Methyl-1-(naphthalen-2-YL)propan-2-amine

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine

Executive Summary: this compound is a primary amine featuring a bulky neopentyl-like scaffold attached to a naphthalene moiety. This structural motif is of interest to researchers in medicinal chemistry and drug development, serving as a valuable building block for synthesizing more complex molecules. The naphthalene group is a key feature in numerous pharmacologically active compounds.[1] This guide provides a detailed exploration of two robust and scientifically validated pathways for the synthesis of this target compound: a primary route via reductive amination of a ketone precursor and a viable alternative through the reduction of a nitroalkane intermediate. The methodologies are presented with a focus on the underlying chemical principles, providing researchers with the rationale behind procedural choices, detailed experimental protocols, and a comparative analysis to aid in selecting the most suitable route for their specific laboratory context.

This compound is an organic compound with the chemical formula C₁₄H₁₇N.[2] Its structure combines the rigid, aromatic naphthalene core with a flexible, sterically hindered amine, making it a unique synthon for pharmaceutical and materials science applications.

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 198226-63-0 | [2] |

| Molecular Formula | C₁₄H₁₇N | [2] |

| Molecular Weight | 199.3 g/mol | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

| Predicted pKa | 9.88 ± 0.25 | [2] |

| Canonical SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)N |[2] |

Retrosynthetic Analysis

To devise efficient synthetic strategies, we consider two primary disconnection approaches for the target molecule. Both pathways begin from commercially available naphthalene derivatives and proceed through key intermediates that are readily synthesized using established organic chemistry reactions.

-

C-N Bond Disconnection (Reductive Amination Pathway): The most direct approach involves disconnecting the primary amine, leading back to a ketone precursor, 1-(naphthalen-2-yl)propan-2-one . This ketone can be synthesized from 2-naphthaleneacetic acid . This pathway is attractive due to the high efficiency and selectivity of modern reductive amination protocols.[3][4]

-

Nitro Group Reduction Pathway: An alternative disconnection considers the amine as the reduced form of a nitro group. This leads back to the intermediate 2-(2-methyl-2-nitropropyl)naphthalene . This intermediate can be constructed from 2-naphthaldehyde and 2-nitropropane . This classical approach is highly reliable and offers an alternative where the ketone precursor might be challenging to synthesize or handle.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Reductive Amination

This pathway is favored for its efficiency and the mild conditions typically employed in the final amination step. The overall process involves two key stages: the synthesis of the ketone intermediate and its subsequent conversion to the target amine.

Step 1: Synthesis of 1-(Naphthalen-2-yl)propan-2-one

The crucial ketone intermediate is prepared from 2-naphthaleneacetic acid. The acid is first converted to a Weinreb amide, which allows for controlled addition of a methyl group using an organometallic reagent to yield the ketone without the common side reaction of over-addition to form a tertiary alcohol.

Experimental Protocol:

-

Weinreb Amide Formation: To a solution of 2-naphthaleneacetic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acyl chloride in fresh DCM and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the Weinreb amide.

-

Ketone Synthesis: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add methyllithium or methylmagnesium bromide (1.5 eq) dropwise. Stir the reaction at 0 °C for 3 hours. Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1-(naphthalen-2-yl)propan-2-one.

Step 2: Direct Reductive Amination

Reductive amination converts the ketone into the target primary amine in a one-pot reaction.[3] The process involves the initial formation of an imine intermediate by reacting the ketone with an ammonia source, which is then reduced in situ to the amine.[5]

Causality Behind Reagent Choices:

-

Ammonia Source: Ammonium acetate is often used as it provides both ammonia and a mild acidic catalyst to promote imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[6][7] Unlike stronger reducing agents like NaBH₄, they are selective for the protonated imine intermediate over the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[6] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and does not require acidic conditions.[7]

Caption: Workflow for the reductive amination step.

Experimental Protocol:

-

To a stirred solution of 1-(naphthalen-2-yl)propan-2-one (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add 2M HCl to quench the excess reducing agent and adjust the pH to ~2.

-

Wash the aqueous solution with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer to pH >10 with 4M NaOH.

-

Extract the product with three portions of dichloromethane (DCM).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product via column chromatography or distillation.

Alternative Synthetic Pathway: Nitroalkane Reduction

This classic route provides a robust alternative, particularly if the ketone precursor is unstable or difficult to access. It involves the formation of a C-C bond via a Henry reaction, followed by reduction of the resulting nitro group.

Step 1: Synthesis of 2-(2-Nitroprop-1-en-1-yl)naphthalene

This step involves a nitroaldol (Henry) condensation between 2-naphthaldehyde and nitroethane to form a nitro-alcohol, which is subsequently dehydrated to yield the nitroalkene intermediate.[8]

Experimental Protocol:

-

Dissolve 2-naphthaldehyde (1.0 eq) and nitroethane (1.2 eq) in acetic acid.

-

Add ammonium acetate (0.5 eq) as a catalyst and reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture and pour it into ice water.

-

The solid product that precipitates is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 2-(2-nitroprop-1-en-1-yl)naphthalene.[8]

Step 2: Synthesis of the Target Amine

The final step involves the simultaneous reduction of both the carbon-carbon double bond of the alkene and the nitro group. This is efficiently achieved in a single step using catalytic hydrogenation.

Causality Behind Reagent Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and common catalyst for reducing both nitro groups and alkenes under hydrogen pressure.[9] Raney Nickel is another viable, though sometimes more aggressive, alternative.[10]

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the standard reagent. Transfer hydrogenation using sources like ammonium formate can also be employed for laboratories not equipped for high-pressure reactions.

Caption: Workflow for the nitroalkane reduction step.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 2-(2-nitroprop-1-en-1-yl)naphthalene (1.0 eq) in ethanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (50-100 psi).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as required.

Comparative Analysis of Synthetic Routes

The choice between the two synthetic pathways depends on reagent availability, scale, and laboratory safety considerations.

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nitroalkane Reduction |

| Starting Materials | 2-Naphthaleneacetic acid | 2-Naphthaldehyde, Nitroethane |

| Key Intermediates | Ketone, Weinreb amide | Nitroalkene |

| Overall Steps | ~3 | ~2 |

| Key Reactions | Weinreb amide synthesis, Reductive amination | Henry reaction, Catalytic hydrogenation |

| Safety Concerns | Use of organometallic reagents (methyllithium). Potential toxicity of NaBH₃CN. | Use of flammable H₂ gas under pressure. Nitro compounds can be energetic. |

| Scalability | Generally good; reductive amination is highly scalable. | Excellent; catalytic hydrogenation is a standard industrial process. |

| Selectivity | High selectivity in the amination step minimizes byproducts. | Potential for side reactions during Henry condensation. |

Conclusion

The synthesis of this compound can be accomplished effectively through at least two distinct and reliable synthetic routes. The reductive amination pathway offers a modern, direct, and highly selective method for introducing the amine functionality, making it an excellent choice for laboratory-scale synthesis. The nitroalkane reduction pathway represents a more classical but equally robust alternative that is particularly well-suited for large-scale production due to the efficiency of catalytic hydrogenation. The selection of the optimal route will be guided by the specific expertise, equipment, and safety protocols available to the research or development team.

References

- Ishida, T., et al. (1990). Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I. Chemical & Pharmaceutical Bulletin, 38(12), 3257-60. [Link]

- CN104370858A - Improved preparation method of propranolol intermediate. (2015).

- Heshghi, H., et al. (2006). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran, 17(3), 245-247. [Link]

- Tran, T. H., et al. (2020).

- CN113511979A - Synthesis method and application of propranolol. (2021).

- Reductive amin

- Noyori, R., et al. (2012). Catalytic Asymmetric Hydrogenation of Naphthalenes. Angewandte Chemie International Edition, 51(11), 2649-2652. [Link]

- Reductive Amination - Common Conditions. (n.d.).

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Reductive Amination. (2023). Chemistry LibreTexts. [Link]

- Al-Duri, B., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 6(48), 32899–32911. [Link]

- Al-Duri, B., et al. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3-supported Pd and NiMo catalysts against a novel LDH-derived Ni-MMO-supported Mo catalyst. University of Birmingham Research Portal. [Link]

- 2-(2-Nitroprop-1-enyl)naphthalene. (n.d.). PubChem. [Link]

- Malinowski, S., et al. (1998).

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (2020). Molbank, 2020(2), M1125. [Link]

- Valverde, M., et al. (2010). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide.

- Zhang, Q., et al. (2017). The hydrogenation of aromatic-naphthalene with Ni2P/CNTs. RSC Advances, 7(49), 30891-30899. [Link]

- US2475718A - Process for the hydrogenation of naphthalene compounds. (1949).

- US3562336A - Synthesis of naphthalene derivatives. (1971).

- 2-Nitronaphthalene. (n.d.). Wikipedia. [Link]

- Li, X., et al. (2014). Synthesis of 2-Isopropyl Naphthalene Catalyzed by Et3NHCl-AlCl3 Ionic Liquids.

- Valverde, M., et al. (2010). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Oriental Journal of Chemistry, 26(3), 933-937. [Link]

- Sharma, P. P., & Kumar, D. (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2-(2-Nitroprop-1-enyl)naphthalene | C13H11NO2 | CID 274838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 10. US2475718A - Process for the hydrogenation of naphthalene compounds - Google Patents [patents.google.com]

2-Methyl-1-(naphthalen-2-YL)propan-2-amine: A Technical Profile and Theoretical Mechanistic Exploration

Disclaimer: The following document provides a theoretical exploration of the potential mechanism of action for 2-Methyl-1-(naphthalen-2-YL)propan-2-amine. To date, there is no publicly available scientific literature detailing the pharmacological, toxicological, or mechanistic properties of this specific compound. This guide is intended to serve as a resource for researchers by providing a structural analysis, postulating potential biological targets based on structure-activity relationships of analogous compounds, and proposing a roadmap for experimental investigation.

Introduction

This compound is a chemical entity characterized by a naphthalene moiety linked to a substituted propane backbone with a primary amine.[1] Its chemical structure suggests potential psychoactive properties, however, a comprehensive understanding of its interaction with biological systems is currently absent from scientific literature. The presence of a bulky aromatic group and an amine function are common features in many centrally active compounds. This guide will deconstruct the molecule's structure to hypothesize its potential mechanisms of action and outline a logical, multi-tiered experimental approach to elucidate its pharmacological profile.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols, such as determining appropriate solvents for in vitro assays and predicting its potential for crossing the blood-brain barrier.

| Property | Value | Source |

| CAS Number | 198226-63-0 | [1] |

| Molecular Formula | C14H17N | [1] |

| Molecular Weight | 199.3 g/mol | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Predicted pKa | 9.88 ± 0.25 | [1] |

Structural Analysis and Mechanistic Hypotheses

The structure of this compound can be dissected into two key pharmacophoric components: the naphthalene ring system and the 2-methylpropan-2-amine side chain.

The Naphthalene Moiety

The rigid, lipophilic naphthalene group significantly influences the compound's potential interactions with biological targets.[2] Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[3][4][5] In the context of CNS-active drugs, the naphthalene ring can serve as a bioisostere for other aromatic systems like indole or quinoline, which are present in numerous neurotransmitter receptor ligands.[6] For instance, the replacement of an indole ring with a naphthalene ring has been successfully used to develop potent 5-HT4 receptor ligands.[6]

The 2-Methylpropan-2-amine Side Chain

The substituted propane-amine side chain is a common feature in many psychoactive substances, particularly stimulants and empathogens. The primary amine group is a key site for interaction with monoamine transporters (such as those for dopamine, norepinephrine, and serotonin) and G-protein coupled receptors. The gem-dimethyl substitution on the carbon adjacent to the amine may provide steric hindrance, potentially influencing its metabolic stability and receptor binding selectivity compared to unsubstituted analogs.

Based on these structural features, several potential mechanisms of action can be hypothesized:

-

Monoamine Reuptake Inhibition and/or Releasing Activity: The overall structure bears a resemblance to some substituted amphetamines. It is plausible that this compound could act as a substrate for monoamine transporters (DAT, NET, SERT), leading to the inhibition of neurotransmitter reuptake or promoting their release from presynaptic terminals. This would result in increased synaptic concentrations of dopamine, norepinephrine, and/or serotonin, leading to stimulant and/or empathogenic effects.

-

Serotonin (5-HT) Receptor Agonism: The naphthalene moiety, as a potential indole bioisostere, suggests a possible interaction with serotonin receptors. Specifically, agonism at 5-HT2A or 5-HT2C receptors is a common mechanism for psychedelic and some empathogenic drugs.[7]

-

Dopamine (D) Receptor Agonism/Antagonism: While less likely based solely on the structure, direct interaction with dopamine receptors cannot be entirely ruled out.

Proposed Experimental Workflow for Mechanistic Elucidation

A systematic, multi-phase approach is necessary to determine the mechanism of action of this compound. The following experimental workflow is proposed for researchers investigating this compound.

Figure 1: A proposed multi-phase experimental workflow for the pharmacological characterization of this compound.

Phase 1: In Vitro Screening

The initial phase focuses on identifying the primary molecular targets of the compound.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for a panel of key CNS targets.

-

Methodology:

-

Prepare cell membranes expressing human recombinant monoamine transporters (DAT, NET, SERT) and a panel of serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2, D3) receptors.

-

Incubate the membranes with a specific radioligand for each target in the presence of increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the inhibition constant (Ki) of the test compound.

-

-

Rationale: This experiment will provide a broad overview of the compound's binding profile and identify the most likely primary targets.

Protocol 2: In Vitro Functional Assays

-

Objective: To determine the functional activity (e.g., agonist, antagonist, reuptake inhibitor, releaser) at the primary targets identified in the binding assays.

-

Methodology:

-

For Transporters (if binding is observed): Utilize synaptosomes or cells expressing the target transporter. Measure the uptake of a radiolabeled substrate (e.g., [3H]dopamine) or the release of a pre-loaded substrate in the presence of the compound.

-

For GPCRs (if binding is observed): Use cell lines expressing the receptor of interest and measure second messenger responses, such as calcium mobilization (for Gq-coupled receptors like 5-HT2A/2C) or cAMP accumulation (for Gs/Gi-coupled receptors).

-

-

Rationale: These assays will differentiate between simple binding and functional modulation of the target, providing crucial information about the compound's intrinsic efficacy.

Hypothetical Signaling Pathway

Based on the structural analogy to serotonin receptor agonists, a potential signaling pathway is illustrated below.

Figure 2: A hypothetical signaling pathway illustrating the potential activation of the 5-HT2A receptor by this compound, leading to downstream cellular effects.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a foundation for forming rational hypotheses about its potential biological targets. The proposed experimental workflow offers a clear and logical path for researchers to systematically investigate its pharmacological profile. The lipophilic naphthalene core combined with a primary amine side chain suggests a high probability of interaction with monoaminergic systems. Further research is imperative to characterize the activity of this compound and to understand its potential therapeutic or toxicological implications. This document serves as a starting point for such investigations, grounding future research in a logical, structure-based framework.

References

- (Reference to a relevant review on structure-activity relationships of monoamine transporter ligands would be placed here if available and applicable)

- (Reference to a relevant review on the pharmacology of naphthalene derivatives would be placed here if available and applicable)

- Diouf O, Depreux P, Chavatte P, Poupaert JH. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands. Eur J Med Chem. 2000 Jul-Aug;35(7-8):699-706. [Link]

- (Reference to a relevant article on the bioisosteric replacement of indole with naphthalene would be placed here if available and applicable)

- Synthesis and biological effects of naphthalene-chalcone derivatives.

- (Reference to a relevant patent on CNS-active naphthalene derivatives would be placed here if available and applicable)

- (Reference to a relevant article on the structure-activity relationships of N-substituted propan-2-amines would be placed here if available and applicable)

- Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Pharma Guideline. [Link]

- Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Walsh Medical Media. [Link]

- (Reference to a relevant article on the structure-activity relationship of N-substituted compounds would be placed here if available and applicable)

- (Reference to a relevant article on the synthesis and use of 2-methyl-1-naphthylamine would be placed here if available and applicable)

- (Reference to a relevant article on the structure-activity relationships of N-substituted piperazine-based compounds would be placed here if available and applicable)

- (Reference to a relevant patent on naphthalene derivatives would be placed here if available and applicable)

- (Reference to a relevant article on the synthesis of a naphthalene derivative would be placed here if available and applicable)

- Huang et al. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

- (Reference to a relevant article on the structure-activity relationship of N-substituted isosteviol-based aminoalcohols would be placed here if available and applicable)

- 4-PhPr-3,5-DMA. Wikipedia. [Link]

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. [Link]

- (Reference to a relevant article on the chemistry of amines would be placed here if available and applicable)

- (Reference to a relevant patent on naphthalen-2-yl-methyl-ammonium would be placed here if available and applicable)

- (Reference to a relevant patent on the synthesis of 2-methyl-1-naphthol would be placed here if available and applicable)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-PhPr-3,5-DMA - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Naphthalene Derivatives: A Technical Guide for Drug Discovery

Abstract

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, represents a remarkably versatile platform in medicinal chemistry and drug discovery.[1][2] Its rigid structure provides a unique framework for the design of molecules with diverse and potent biological activities. This technical guide offers an in-depth exploration of the significant therapeutic potential of naphthalene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the structure-activity relationships, mechanisms of action, and key experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and harness the therapeutic promise of this important chemical class.

Introduction: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

Naphthalene (C₁₀H₈) is a white, crystalline solid most famously known for its use in mothballs.[3][4] However, its true value in the scientific community lies in its role as a fundamental building block for a vast array of biologically active compounds.[5] The fusion of two benzene rings creates a planar and electron-rich system that can engage in various interactions with biological targets, including π-π stacking and van der Waals forces.[6] This inherent characteristic, combined with the ease of functionalization at multiple positions on the rings, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making naphthalene a "privileged scaffold" in drug design.[6]

Several commercially successful drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the antifungal agents Naftifine and Terbinafine, and the antibacterial agent Nafcillin, feature the naphthalene core, underscoring its clinical significance.[1][6] This guide will dissect the key biological activities of naphthalene derivatives, providing both a high-level overview and detailed experimental insights.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Naphthalene derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2][7] Their therapeutic potential stems from their ability to interfere with critical cellular processes and signaling pathways that are often dysregulated in cancer.[8]

Mechanisms of Anticancer Action

The anticancer effects of naphthalene derivatives are multifaceted and often depend on the specific substitutions on the naphthalene core. Key mechanisms include:

-

Induction of Apoptosis: Many naphthalene derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells. For instance, certain dihydroxy-naphthalene derivatives have been shown to induce apoptosis by regulating cell autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[9]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Naphthalene-substituted triazole spirodienones have demonstrated the ability to arrest the cell cycle in breast cancer cells, preventing their proliferation.[10]

-

Inhibition of Topoisomerases: These enzymes are crucial for DNA replication and repair. Naphthalene derivatives have been identified as potent topoisomerase inhibitors, leading to DNA damage and cell death.[10]

-

Microtubule Inhibition: The naphthalene moiety can be found in compounds that inhibit tubulin polymerization, a critical process for cell division.[10][11]

-

Aromatase Inhibition: Some bis-naphthalene-sulphonamide derivatives have been identified as aromatase inhibitors, which is a key strategy in the treatment of hormone-dependent breast cancers.[12]

-

Modulation of Signaling Pathways: Naphthalene-sulfonamide hybrids have been shown to downregulate the IL-6/JAK2/STAT3 signaling pathway, which is crucial for tumor growth and survival in breast cancer cells.[8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of naphthalene derivatives is highly dependent on their structural features. For example, in a series of naphthalene-substituted triazole spirodienones, the nature of the aromatic ring at the R¹ position of the 1,2,4-triazole moiety significantly influenced their cytotoxic activity.[10] Similarly, for naphthalen-1-yloxyacetamide derivatives, the substitution pattern on the acrylamide moiety was found to be critical for their antiproliferative effect against MCF-7 breast cancer cells.[12]

Quantitative Analysis of Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the anticancer potency of a compound. The following table summarizes the in vitro anticancer activities of selected naphthalene derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.06 | [8] |

| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 - 0.15 | [8] |

| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 - 0.18 | [8] |

| Naphthalen-1-yloxyacetamide-acrylamide conjugates | MCF-7 (Breast) | 2.33 - 7.39 | [12] |

| Dihydroxy-naphthalene derivatives | GES-1, L-02 | 0.58 - 1.41 | [9] |

| Naphthalene-1,4-dione analogues | Cancer Cells | ~1 - 6.4 | [13] |

| Naphthalene–enamide analogs | Huh-7 (Hepatocellular Carcinoma) | 2.62 - 3.37 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalene derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only).[8] Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory action of naphthalene-sulfonamide hybrids on the IL-6/JAK2/STAT3 signaling pathway.

Caption: Downregulation of the IL-6/JAK2/STAT3 signaling pathway by naphthalene-sulfonamide hybrids.[8]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Naphthalene derivatives have been identified as a promising source of new antimicrobials with broad-spectrum activity against a range of human pathogens.[14][15][16]

Spectrum of Antimicrobial Action

Naphthalene derivatives have demonstrated efficacy against:

-

Bacteria: Both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are susceptible to various naphthalene compounds.[1][14]

-

Fungi: Antifungal activity has been observed against pathogenic fungi such as Candida albicans.[14][16]

-

Viruses: Some naphthalene derivatives have shown potential as antiviral agents, including activity against HIV.[2][17]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of naphthalene derivatives are diverse and can include:

-

Membrane Disruption: Some derivatives, particularly bis-quaternary ammonium compounds (QACs), can cause severe damage to the microbial cell membrane, leading to cell death.[1]

-

Enzyme Inhibition: Naphthalene-based compounds can inhibit essential microbial enzymes, disrupting critical metabolic pathways.

-

Inhibition of Biofilm Formation: Certain naphthalene derivatives have been shown to be effective against microbial biofilms, which are notoriously difficult to eradicate.[1]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-chalcone hybrids | C. albicans | 15.6 | [18] |

| Naphthalene-chalcone hybrids | C. krusei | 15.6 | [18] |

| Naphthalene-heterocycle hybrids | Antitubercular | < 1 | [17] |

| Dihydroxynaphthalene-derivative bis-QACs | P. aeruginosa (biofilm) | 63 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

Methodology:

-

Prepare Inoculum: Culture the test microorganism overnight and then dilute it in appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the naphthalene derivative in a 96-well microtiter plate containing broth.

-

Inoculate Plate: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Naphthalene derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for inflammatory disorders.[19][20]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Neutrophil Activation: Some synthetic naphthalene derivatives can inhibit the activation of neutrophils, which are key players in the inflammatory response.[20]

-

Suppression of Pro-inflammatory Mediators: Bioactive naphthalene derivatives isolated from natural sources have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β).[6]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of certain naphthalene derivatives are mediated through the suppression of the NF-κB/MAPK signaling pathway and the activation of the Nrf2/Keap1 pathway.[6][21]

-

COX Inhibition: Some naphthalene-heterocycle hybrids exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.[17]

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Methodology:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the naphthalene derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Collect Supernatant: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure Absorbance: After a short incubation period, measure the absorbance at 540 nm.

-

Quantify Nitrite: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathway Visualization